3-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)propanamide
Description
3-((4-Fluorophenyl)sulfonyl)-N-(thiazol-2-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone with a 4-fluorophenyl sulfonyl group at the third carbon and a thiazol-2-yl amine substituent.
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3S2/c13-9-1-3-10(4-2-9)20(17,18)8-5-11(16)15-12-14-6-7-19-12/h1-4,6-7H,5,8H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQYSPPFBVDUBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzenesulfonyl chloride with thiazole-2-amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
3-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related propanamide derivatives with variations in substituents, linkers, and heterocyclic systems. Key differences in physicochemical properties, synthesis routes, and biological activities are summarized below.
Table 1: Structural and Functional Comparison of Propanamide Analogues
Key Research Findings
Impact of Halogen Substituents: Fluorophenyl groups improve target binding via halogen bonds but may reduce lipophilicity compared to chlorophenyl analogues. For instance, replacing 4-chlorophenyl with 4-fluorophenyl in quinazolinone derivatives decreased antitumor activity (MGI% from 19% to 17%) . Sulfonyl groups (as in the target compound) enhance metabolic stability and polarity compared to thioether linkers (e.g., ) but may reduce membrane permeability .
Role of Heterocycles :
- Thiazol-2-yl groups (common in the target and analogues) facilitate π-π stacking in enzyme binding pockets .
- Pyridyl-thiazol substituents (e.g., GSK1570606A) improve aqueous solubility but may alter target specificity .
Synthesis and Structural Complexity :
- Suzuki coupling (used in ) enables precise aryl-thiazol linkage but requires boronic acid intermediates .
- Thioether-containing analogues (e.g., ) are synthesized via nucleophilic substitution, offering simpler routes but lower stability .
Contradictions and Limitations
- Halogen Effects : While fluorophenyl groups are generally preferred for electronic modulation, chlorophenyl analogues occasionally show superior activity (e.g., ), highlighting target-dependent variability .
- Sulfonyl vs. Thioether : Sulfonyl groups improve stability but may reduce bioavailability in hydrophobic environments, whereas thioethers balance lipophilicity and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
